N-(4-ethoxyphenyl)-2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide
Description
N-(4-ethoxyphenyl)-2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide is a sulfonamide-based heterocyclic compound featuring a 1,2,4-oxadiazole ring. Its structure integrates a thiophene scaffold substituted with a sulfonamide group (N-methyl and 4-ethoxyphenyl) at position 3 and a 1,2,4-oxadiazole moiety at position 2. The oxadiazole ring is further functionalized with a 3-fluorophenyl group, which contributes to its electronic and steric properties.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O4S2/c1-3-28-17-9-7-16(8-10-17)25(2)31(26,27)18-11-12-30-19(18)21-23-20(24-29-21)14-5-4-6-15(22)13-14/h4-13H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBMYXKGPSUFGBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethoxyphenyl)-2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features several notable structural components:
- Ethoxyphenyl group : Enhances lipophilicity and may influence receptor interactions.
- Fluorophenyl moiety : Introduces electron-withdrawing properties that can modify biological activity.
- Oxadiazole ring : Known for its diverse biological properties, including antimicrobial and anticancer activities.
Anticancer Activity
Research indicates that compounds containing oxadiazole rings exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown efficacy against various cancer cell lines. A study highlighted the IC50 values of related oxadiazole compounds against colon carcinoma HCT-116 cells, demonstrating promising anticancer potential with values as low as 6.2 μM .
Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives have been extensively studied. For example, certain oxadiazole compounds exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves the disruption of bacterial cell wall synthesis or inhibition of essential enzymatic pathways .
Anti-inflammatory Effects
Compounds similar to this compound have also demonstrated anti-inflammatory effects in vitro. These effects are typically assessed using assays that measure the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The sulfonamide group may inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation : The ethoxyphenyl group can enhance binding affinity to various receptors, potentially modulating their activity.
Table 1: Summary of Biological Activities
| Activity Type | Related Compounds | IC50 Values (μM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | Oxadiazole derivatives | 6.2 (HCT-116) | Inhibition of cell proliferation |
| Antimicrobial | Oxadiazole derivatives | Varies | Disruption of cell wall synthesis |
| Anti-inflammatory | Oxadiazole derivatives | Varies | Inhibition of COX and LOX |
Chemical Reactions Analysis
Hydrolysis of the Sulfonamide Group
The sulfonamide group undergoes hydrolysis under acidic or basic conditions, yielding sulfonic acid derivatives.
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Mechanism : Acidic conditions protonate the sulfonamide nitrogen, facilitating cleavage, while basic conditions deprotonate the nitrogen, enabling nucleophilic attack on the sulfur atom .
Nucleophilic Aromatic Substitution (NAS) at the Fluorophenyl Ring
The electron-withdrawing fluorine atom on the 3-fluorophenyl group activates the ring for NAS.
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Key Insight : The fluorine atom’s meta-position directs substitution to the para-position relative to the oxadiazole ring .
Oxadiazole Ring Opening and Functionalization
The 1,2,4-oxadiazole ring undergoes ring-opening reactions under specific conditions.
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Applications : Ring-opening products serve as intermediates for synthesizing bioactive heterocycles .
Electrophilic Substitution on the Thiophene Ring
The electron-rich thiophene ring undergoes electrophilic substitution at the α-positions.
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Regioselectivity : Substitution occurs preferentially at the 5-position due to steric and electronic factors .
Ether Cleavage of the 4-Ethoxyphenyl Group
The ethoxy group undergoes cleavage under strong acidic conditions.
| Reaction Conditions | Reagents | Products | Yield | References |
|---|---|---|---|---|
| Acidic cleavage (reflux, 5 h) | 48% HBr, acetic acid | Phenolic derivative (4-hydroxyphenyl) | 89% |
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Utility : This reaction enables functionalization of the phenyl ring for further derivatization.
Suzuki-Miyaura Cross-Coupling
The aryl halide derivatives (if halogenated) participate in palladium-catalyzed cross-coupling.
| Reaction Conditions | Reagents | Products | Yield | References |
|---|---|---|---|---|
| Coupling (100°C, 12 h) | Pd(PPh₃)₄, K₂CO₃, dioxane | Biaryl derivatives with substituted phenyl groups | 75% |
Reduction of Functional Groups
Selective reduction of the oxadiazole or sulfonamide groups is achievable.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
Fluorophenyl Substitution on Oxadiazole
The title compound differs from 2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide (, RN: 1040679-93-3) in the position of the fluorine atom on the phenyl ring attached to the oxadiazole. The 3-fluorophenyl substitution in the title compound versus 4-fluorophenyl in alters electronic distribution and steric interactions.
Alkoxy Group on the Sulfonamide
The 4-ethoxyphenyl group in the title compound contrasts with the 4-methoxyphenyl substituent in . Ethoxy groups introduce greater lipophilicity and bulk compared to methoxy, which could enhance membrane permeability but reduce solubility. This modification may impact pharmacokinetic properties such as metabolic stability .
Table 1: Structural Comparison of Key Analogs
Heterocyclic Core Variations
Oxadiazole vs. Triazole Derivatives
Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3(4H)-thiones () replace the oxadiazole with a 1,2,4-triazole ring. Triazoles exhibit distinct hydrogen-bonding capabilities and tautomeric behavior, which can influence binding modes in biological systems.
Sulfonamide vs. Acetamide Linkers
In 2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide (, RN: 561295-12-3), an acetamide linker replaces the sulfonamide group. Sulfonamides generally exhibit stronger hydrogen-bond acceptor capacity due to the sulfonyl group, which may enhance target engagement compared to acetamide derivatives .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of N-(4-ethoxyphenyl)-2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide?
- Methodology :
- Step 1 : Prioritize the formation of the 1,2,4-oxadiazole ring via cyclization of nitrile and hydroxylamine derivatives under reflux conditions .
- Step 2 : Couple the oxadiazole intermediate with the thiophene-sulfonamide backbone using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce the fluorophenyl group .
- Step 3 : Purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
- Critical Parameters : Monitor reaction temperature (80–120°C for cyclization) and catalyst loading (1–5 mol% Pd for coupling) to avoid side products .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data be interpreted?
- Techniques :
- NMR : Use - and -NMR to confirm substituent positions (e.g., ethoxyphenyl’s -OCHCH at δ ~1.3 ppm for , ~60 ppm for ) .
- FT-IR : Validate sulfonamide (S=O stretch at 1150–1250 cm) and oxadiazole (C=N stretch at 1600–1650 cm) .
- Mass Spectrometry : Confirm molecular weight via HRMS (ESI+) with <2 ppm error .
- Cross-Validation : Compare experimental data with computational predictions (e.g., DFT-optimized structures for NMR chemical shifts) .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data (e.g., solubility vs. bioactivity)?
- Systematic Approach :
- Step 1 : Re-evaluate computational models (e.g., COSMO-RS for solubility) using experimentally determined logP values from shake-flask assays .
- Step 2 : Perform controlled solubility studies in DMSO/PBS mixtures to identify aggregation effects that may mask bioactivity .
- Step 3 : Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm binding despite poor solubility .
Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound’s derivatives?
- Methodology :
- Design : Synthesize analogs with substitutions on the ethoxyphenyl (e.g., Cl, OMe) and fluorophenyl (e.g., CF, NO) groups .
- Testing : Screen for bioactivity in cellular assays (e.g., IC determination in kinase inhibition) and correlate with steric/electronic parameters (Hammett σ values) .
- In Silico Modeling : Use molecular docking (AutoDock Vina) to map substituent effects on binding affinity to targets like COX-2 or EGFR .
Q. How can researchers investigate the metabolic stability of this compound in preclinical models?
- Protocol :
- In Vitro : Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS/MS. Monitor demethylation of the N-methyl group and oxidation of the oxadiazole ring .
- In Vivo : Administer -labeled compound to rodents and analyze plasma/tissue samples for radioactive metabolites .
Data Interpretation & Mechanistic Studies
Q. What experimental approaches are recommended to elucidate the mechanism of action of this compound?
- Techniques :
- Enzyme Assays : Use fluorescence-based assays (e.g., ADP-Glo™ kinase assay) to measure inhibition of ATP-binding enzymes .
- Cellular Profiling : Perform RNA-seq or phosphoproteomics to identify downstream signaling pathways affected by treatment .
- Structural Analysis : Co-crystallize the compound with its target protein (e.g., using X-ray crystallography at 2.0 Å resolution) to map binding interactions .
Q. How should researchers address discrepancies in fluorescence intensity data during spectrofluorometric analysis?
- Troubleshooting :
- Quenching Check : Test for inner-filter effects by diluting the sample and re-measuring intensity .
- Environmental Factors : Control pH (use 10 mM PBS buffer) and temperature (25°C) to minimize solvent polarity effects on emission .
- Reference Standards : Normalize data against a known fluorophore (e.g., quinine sulfate) under identical conditions .
Tables for Key Data
| Property | Experimental Value | Technique | Reference |
|---|---|---|---|
| Melting Point | 80–82°C | Differential Scanning Calorimetry | |
| LogP (Octanol/Water) | 3.2 ± 0.1 | Shake-Flask Assay | |
| IC (EGFR Inhibition) | 12 nM | Fluorescence Kinase Assay | |
| Metabolic Half-Life (Human) | 4.5 hours | Liver Microsome Assay |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
